Propylhexedrine hydrochloride

Catalog No.
S540414
CAS No.
1007-33-6
M.F
C10H22ClN
M. Wt
191.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylhexedrine hydrochloride

CAS Number

1007-33-6

Product Name

Propylhexedrine hydrochloride

IUPAC Name

1-cyclohexyl-N-methylpropan-2-amine;hydrochloride

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

InChI

InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H

InChI Key

WLEGHNSHAIHZPS-UHFFFAOYSA-N

SMILES

CC(CC1CCCCC1)NC.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Propylhexedrine Hydrochloride; Eventin hydrochloride; Benzedrex; Eggobesin; Benzedrex hydrochloride; Pernsator-wirkstoff; Cyclohexylisopropylmethylamine hydrochloride; propylhexedrine hydrochloride; propylhexedrine hydrochloride, (S)-isomer;

Canonical SMILES

CC(CC1CCCCC1)NC.Cl

Description

The exact mass of the compound Propylhexedrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170998. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Analytical Chemistry

    Propylhexedrine hydrochloride serves as a reference standard in analytical techniques like mass spectrometry for detecting its presence in biological samples. This can be relevant in forensic toxicology to identify propylhexedrine abuse or overdose. Source: Cayman Chemical:

  • Understanding Alpha-Adrenergic Mechanisms

    As an alpha-adrenergic stimulant, propylhexedrine can be used in in-vitro studies to explore the mechanisms of this class of drugs. Researchers can investigate how it interacts with alpha-adrenergic receptors and its downstream effects on cellular processes. Source: Bertin Bioreagent:

Propylhexedrine hydrochloride is a sympathomimetic amine primarily recognized for its use as a topical nasal decongestant. It is commonly marketed under the brand name Benzedrex and has been in medical use since 1949. The compound is indicated for the relief of nasal congestion associated with colds, allergies, and allergic rhinitis. Propylhexedrine acts primarily as an adrenergic agonist, constricting blood vessels in the nasal passages to reduce swelling and congestion .

Propylhexedrine hydrochloride acts as a nasal decongestant by constricting blood vessels in the nasal passages. It achieves this through its interaction with alpha-adrenergic receptors, causing the smooth muscle lining of blood vessels to contract [].

Propylhexedrine hydrochloride can be toxic at high doses, causing a variety of adverse effects including:

  • Increased heart rate and blood pressure
  • Anxiety and insomnia
  • Hallucinations and psychosis
  • Seizures and stroke []
Typical of alkylamines. Its primary mechanism of action involves the release of norepinephrine and dopamine, which leads to vasoconstriction and reduced nasal congestion. At higher doses, it can also exert central nervous system effects similar to other sympathomimetics, such as increased heart rate and blood pressure .

There are two primary methods for synthesizing propylhexedrine:

  • Reductive Amination: This method involves cyclohexylacetone and an intermediary imine, using an aluminum-mercury amalgam in the presence of a hydrogen source.
  • Catalytic Hydrogenation: More commonly, propylhexedrine is synthesized from methamphetamine via catalytic hydrogenation over Adams' catalyst, which transforms the phenyl ring of methamphetamine into a cyclohexyl group .

Propylhexedrine functions as an alpha-adrenergic agonist, primarily affecting the sympathetic nervous system. Its biological activity includes:

  • Vasoconstriction: Reduces blood flow to nasal tissues, alleviating congestion.
  • Central Nervous System Stimulation: At elevated doses, it releases neurotransmitters that can lead to increased alertness and energy levels.
  • Bronchodilation: Helps open airways, making it beneficial for respiratory conditions .

Propylhexedrine may interact with various medications and substances, particularly those affecting the central nervous system or cardiovascular system. Notable interactions include:

  • Monoamine Oxidase Inhibitors: Can lead to hypertensive crises if taken concurrently.
  • Other Stimulants: May enhance cardiovascular effects.
  • Antidepressants: Potentially increases serotonin levels, leading to serotonin syndrome .

Propylhexedrine shares structural similarities with several other alkylamines and sympathomimetics. Below are some comparable compounds:

Compound NameStructure SimilarityPrimary UseUnique Features
MethamphetamineSimilar phenethylamine baseStimulantHigh potential for abuse; affects central nervous system significantly
MethylhexanamineSimilar alkylamine structureAthletic performance enhancerLess potent than propylhexedrine; often banned in sports
PhenylephrinePhenethylamine derivativeNasal decongestantPrimarily acts on alpha receptors; less CNS activity
TuaminoheptaneRelated alkylamineStimulantLess commonly used; similar mechanism but different effects

Uniqueness of Propylhexedrine

Propylhexedrine's unique cyclohexyl structure differentiates it from other sympathomimetics like phenylethylamines. This structural variation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

191.1440774 g/mol

Monoisotopic Mass

191.1440774 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

064LUN7NZ5

Related CAS

101-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

6192-95-6
1007-33-6
6192-98-9

Wikipedia

Propylhexedrine hydrochloride

Dates

Modify: 2023-08-15
1: Fernandez Julia P, Francis EM. Propylhexedrine: a vintage drug of abuse,
2: Holler JM, Vorce SP, McDonough-Bender PC, Magluilo J Jr, Solomon CJ, Levine B.
3: Perez J, Burton BT, McGirr JG. Airway compromise and delayed death following
4: Iven H, Feldbusch E. Pharmacokinetics of phenobarbital and propylhexedrine
5: Croft CH, Firth BG, Hillis LD. Propylhexedrine-induced left ventricular
6: Liggett SB. Propylhexedrine Intoxication: Clinical Presentation and
7: White L, DiMaio VJ. Intravenous propylhexedrine and sudden death. N Engl J
8: DiMaio VJ, Garriott JC. Intravenous abuse of propylhexedrine. J Forensic Sci.
9: Sturner WQ, Spruill FG, Garriott JC. Two propylhexedrine-associated
10: Appel W, Sprengard D. [Pharmacokinetics of propylhexedrine].
11: Anderson ED. Propylhexedrine (Benzedrex) psychosis. N Z Med J. 1970
12: Dick RW, Mitchell CL. A comparison of the anticonvulsant properties of
13: POLSTER H. [ON POISONING WITH THE APPETITE DEPRESSANT PROPYLHEXEDRINE,
14: Smith DE, Wesson DR, Sees KL, Morgan JP. An epidemiological and clinical
15: Covey DC, Nossaman BD, Albright JA. Ischemic injury of the hand from
16: Fornazzari L, Carlen PL, Kapur BM. Intravenous abuse of propylhexedrine
17: Perucca E, Grimaldi R, Ruberto G, Gelmi C, Trimarchi F, Crema A. Comparative
18: Mancusi-Ungaro HR Jr, Decker WJ, Forshan VR, Blackwell SJ, Lewis SR. Tissue
19: Hamilton LH. Nasal decongestant effect of propylhexedrine. Ann Otol Rhinol
20: Riddick L, Reisch R. Oral overdose of propylhexedrine. J Forensic Sci. 1981

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